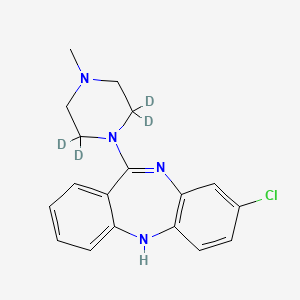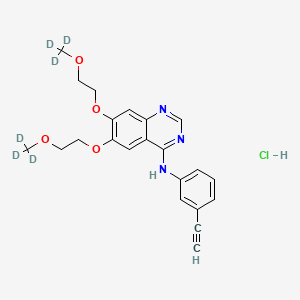
4-Pyridoxic Acid-D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridoxic Acid-D2 is an isotope labelled metabolite of Pyridoxine . Pyridoxine is a form of vitamin B6 found commonly in food and used as a dietary supplement . It can be used to treat and prevent pyridoxine deficiency, sideroblastic anaemia, pyridoxine-dependent epilepsy, certain metabolic disorders, problems from isoniazid, and mushroom poisoning .
Synthesis Analysis
The synthesis of 4-Pyridoxic Acid-D2 involves the replacement of some or all of the hydrogen atoms in 4-pyridoxic acid with deuterium atoms. This can be achieved by using deuterated reagents or by exposing 4-pyridoxic acid to deuterium gas or heavy water.Molecular Structure Analysis
The molecular formula of 4-Pyridoxic Acid-D2 is C8H7D2NO4. It has a molecular weight of 185.18 g/mol.Chemical Reactions Analysis
4-Pyridoxic acid is an inactive metabolite of pyridoxine . It is formed from pyridoxine via pyridoxal 5’-phosphate and pyridoxal intermediates by pyridoxine kinase or pyridoxamine phosphate oxidase, as well as pyridoxine-5’-phosphate oxidase, aldehyde dehydrogenase, or aldehyde oxidase .Physical And Chemical Properties Analysis
4-Pyridoxic Acid-D2 is a white crystalline powder that is soluble in water, alcohol, and other polar solvents. It has a melting point of 238-242°C.Aplicaciones Científicas De Investigación
Synthesis and Analysis
- 4-Pyridoxic Acid-D2, a deuterated vitamin B6 compound, has been synthesized for analysis using gas chromatography-chemical ionization mass spectroscopy. This synthesis is crucial for studying the compound's properties and behavior in various applications (Coburn, Lin, Schaltenbrand, & Mahuren, 1982).
Biomarker for Renal Function
- A hydrophilic interaction chromatography assay utilizing 4-Pyridoxic Acid-D2 has been developed to evaluate renal organic anion transporter 1/3 (OAT1/3) function. This application is vital in clinical drug-drug interaction studies, providing a non-invasive method to assess renal function (Towner, Rago, Rodrigues, Vourvahis, & Holliman, 2021).
Enzymatic Research
- The study of 4-Pyridoxic Acid-D2 in the nitrogen-fixing symbiotic bacterium Mesorhizobium loti MAFF303099 has led to the identification and characterization of the enzyme 4-pyridoxic acid dehydrogenase. This research contributes to a deeper understanding of vitamin B6 degradation pathways in bacteria (Ge, Yokochi, Yoshikane, Ohnishi, & Yagi, 2008).
Metabolism Studies
- In metabolic and nutritional studies, the measurement of 4-Pyridoxic Acid-D2 in urine is used to assess vitamin B6 levels. This is done using high-performance liquid chromatography, providing a sensitive and quantitative technique for understanding B6 metabolism (Gregory & Kirk, 1979).
Photophysical Properties
- Research on the photophysical properties and acid/base equilibria of 4-Pyridoxic Acid-D2 in aqueous solutions has been conducted. This study is significant for understanding the compound's behavior under different environmental conditions, which is essential in various scientific applications (Bueno, Guerrero, & Encinas, 2004).
Environmental and Biochemical Interactions
- The compound's interaction with uranium has been explored to understand its potential role in the assimilation of heavy or radioactive metals by living beings. This research sheds light on the broader environmental and biochemical implications of 4-Pyridoxic Acid-D2 (Back, Oliveira, & Lang, 2006).
Safety And Hazards
Direcciones Futuras
4-Pyridoxic Acid-D2 can be used to study the bioavailability and metabolism of pyridoxine in crops and animals. It has also been identified as a sensitive plasma endogenous biomarker of renal organic anion transporters . High 4-Pyridoxic acid/pyridoxine ratio is independently associated with global cardiovascular risk .
Propiedades
Número CAS |
82896-39-7 |
|---|---|
Nombre del producto |
4-Pyridoxic Acid-D2 |
Fórmula molecular |
C8H7NO4D2 |
Peso molecular |
185.18 |
Pureza |
95% by HPLC; 98% atom D |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
82-82-6 (unlabelled) |
Etiqueta |
Pyridoxine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










